Auda

描述

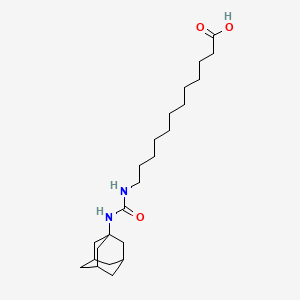

12-(3-Adamantan-1-yl-ureido)dodecanoic acid,俗称AUDA,是可溶性环氧化物水解酶(sEH)的有效抑制剂。该酶在环氧二十碳三烯酸的代谢中起着至关重要的作用,而环氧二十碳三烯酸参与调节血压和炎症。通过抑制可溶性环氧化物水解酶,this compound表现出显著的抗炎特性 .

准备方法

合成路线和反应条件

12-(3-Adamantan-1-yl-ureido)dodecanoic acid的合成涉及多个步骤。一种常见的方法包括1-金刚烷胺与十二烷二酸反应形成中间体,然后与光气反应生成最终产物。反应条件通常涉及使用二氯甲烷等有机溶剂,并需要仔细控制温度和pH值以确保高产率和纯度 .

工业生产方法

12-(3-Adamantan-1-yl-ureido)dodecanoic acid的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及使用大型反应器和持续监测反应参数,以保持一致性和质量。最终产物通过重结晶和色谱等技术进行纯化 .

化学反应分析

反应类型

12-(3-Adamantan-1-yl-ureido)dodecanoic acid会发生各种化学反应,包括:

氧化: 这种反应涉及添加氧或去除氢,导致形成氧化衍生物。

还原: 这种反应涉及添加氢或去除氧,导致形成该化合物的还原形式。

常见试剂和条件

这些反应中使用的常见试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种用于取代反应的亲核试剂。反应条件根据所需产物而异,但通常涉及控制温度和使用有机溶剂 .

形成的主要产物

从这些反应中形成的主要产物包括12-(3-Adamantan-1-yl-ureido)dodecanoic acid的各种氧化、还原和取代衍生物。这些衍生物通常表现出不同的生物活性,可用于各种科学研究应用 .

科学研究应用

Pharmacological Mechanism

AUDA functions primarily as an inhibitor of soluble epoxide hydrolase, an enzyme that converts fatty acid epoxides into their corresponding diols. This inhibition leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), which are known to have various beneficial cardiovascular effects. The modulation of these pathways has implications for treating conditions such as hypertension, stroke, and inflammation.

Cardiovascular Protection

Research has demonstrated that this compound provides significant cardiovascular protective actions. In studies involving stroke-prone spontaneously hypertensive rats, this compound treatment resulted in reduced cerebral infarct sizes following induced ischemia. Specifically, this compound-treated rats exhibited smaller infarcts compared to controls (36% vs 53% infarct size), indicating its potential as a therapeutic agent for ischemic stroke management .

Blood Pressure Regulation

This compound has been shown to effectively lower blood pressure in animal models. Continuous administration of this compound via drinking water led to significant reductions in blood pressure levels over a 14-day period . Its mechanism appears to involve enhanced vascular compliance and reduced vascular resistance, making it a candidate for hypertension treatments.

Neuroprotective Effects

The neuroprotective properties of this compound extend beyond its cardiovascular benefits. Studies indicate that it may help mitigate neurological damage during ischemic events by preserving cerebral blood flow and reducing oxidative stress . This aspect is particularly relevant for developing therapies aimed at preventing or treating stroke-related disabilities.

Efficacy in Animal Models

- Study on Ischemic Stroke : In a controlled study, male rats treated with this compound demonstrated significantly smaller cerebral infarcts compared to untreated controls. The treatment not only reduced the size of the infarcts but also improved passive compliance of cerebral vessels without altering vascular structure .

- Hypertensive Models : Another study highlighted the ability of this compound to lower blood pressure effectively in hypertensive rats, showcasing its potential as a long-term treatment option for hypertension .

Pharmacokinetics and Metabolism

This compound is sensitive to β-oxidation, leading to rapid metabolism and excretion, which limits its clinical application as a standalone therapy. However, prodrugs like this compound-n-butyl ester have been developed to enhance pharmacokinetic properties while retaining therapeutic efficacy . These modifications aim to improve bioavailability and prolong the action of this compound in vivo.

Comparative Data Table

作用机制

12-(3-Adamantan-1-yl-ureido)dodecanoic acid的作用机制涉及抑制可溶性环氧化物水解酶。该酶负责将环氧二十碳三烯酸水解为二羟基二十碳三烯酸,而二羟基二十碳三烯酸具有不同的生物活性。通过抑制可溶性环氧化物水解酶,12-(3-Adamantan-1-yl-ureido)dodecanoic acid会增加环氧二十碳三烯酸的水平,从而产生抗炎和降血压作用 . 所涉及的分子靶标和途径包括调节炎症细胞因子和信号通路,如活化B细胞核因子κ轻链增强子(NF-κB)通路 .

相似化合物的比较

12-(3-Adamantan-1-yl-ureido)dodecanoic acid在其对可溶性环氧化物水解酶的有效抑制和显著的抗炎特性方面是独特的。类似的化合物包括:

1-(1-金刚烷基)-3-(5-苯基戊基)脲 (APAU): 另一种有效的可溶性环氧化物水解酶抑制剂,具有类似的抗炎作用.

N-(1-金刚烷基)-N'-十二烷基脲 (ADU): 表现出类似的可溶性环氧化物水解酶抑制活性,但具有不同的药代动力学特性.

这些化合物与12-(3-Adamantan-1-yl-ureido)dodecanoic acid在结构上相似,但在药代动力学特征和特定生物活性方面有所不同 .

生物活性

AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) is a potent soluble epoxide hydrolase (sEH) inhibitor recognized for its significant biological activities, particularly in the context of cardiovascular health and inflammation. This article delves into this compound's mechanisms, case studies, and research findings, providing a detailed examination of its biological activity.

This compound inhibits the enzyme soluble epoxide hydrolase, which plays a crucial role in the metabolism of epoxy fatty acids. By inhibiting sEH, this compound stabilizes epoxyeicosatrienoic acids (EETs), which are known to exert vasodilatory effects and possess anti-inflammatory properties. The inhibition of sEH leads to increased levels of EETs, thereby enhancing their biological functions such as vasodilation and neuroprotection.

In Vitro Studies

- Cell Proliferation : this compound has been shown to suppress the proliferation of vascular smooth muscle cells (VSMCs) in a dose-dependent manner when exposed to platelet-derived growth factor (PDGF). Concentrations ranging from 0.3 to 10 μg/mL were tested over 48 hours, demonstrating significant inhibitory effects on cell growth .

- COX-2 Expression : In Western blot analyses, this compound upregulated COX-2 expression in VSMCs at concentrations of 1 to 30 μg/mL after 30 minutes of exposure .

- Endothelial Cell Migration : this compound enhanced the migratory ability and adhesion of human coronary artery endothelial cells (HCAECs) in a dose-dependent manner, indicating its potential role in vascular repair mechanisms .

In Vivo Studies

- Cerebral Ischemia : A study involving stroke-prone spontaneously hypertensive rats demonstrated that this compound treatment significantly reduced cerebral infarct size following induced ischemia. Rats treated with this compound showed infarct sizes of 36% compared to 53% in controls, highlighting its neuroprotective effects .

- Inflammatory Response : Administration of this compound (10 mg/kg) for 14 days in male C57BL/6 mice resulted in decreased expression levels of pro-inflammatory cytokines such as TNF-α, MMP-9, and IL-1β, underscoring its anti-inflammatory properties .

Case Study 1: Stroke Prevention

In a controlled experiment, this compound was administered to hypertensive rats over six weeks. The results indicated that this compound treatment led to smaller cerebral infarcts compared to controls, suggesting its potential as a therapeutic agent for preventing ischemic strokes .

Case Study 2: Inflammation Modulation

In another study focusing on inflammation, this compound was shown to reduce inflammatory markers significantly in animal models subjected to inflammatory stimuli. This study supports the hypothesis that sEH inhibitors like this compound can mitigate inflammation-related damage .

Research Findings Summary

| Study Type | Findings | Concentration/Duration |

|---|---|---|

| In Vitro - VSMC Proliferation | Suppressed proliferation | 0.3 - 10 μg/mL; 48 hours |

| In Vitro - COX-2 Expression | Upregulated expression | 1 - 30 μg/mL; 30 minutes |

| In Vitro - HCAEC Migration | Enhanced migration and adhesion | Dose-dependent |

| In Vivo - Cerebral Ischemia | Reduced infarct size | 10 mg/kg; 6 weeks |

| In Vivo - Inflammatory Response | Decreased TNF-α, MMP-9, IL-1β | 10 mg/kg; 14 days |

属性

IUPAC Name |

12-(1-adamantylcarbamoylamino)dodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40N2O3/c26-21(27)10-8-6-4-2-1-3-5-7-9-11-24-22(28)25-23-15-18-12-19(16-23)14-20(13-18)17-23/h18-20H,1-17H2,(H,26,27)(H2,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGSEOAVLVTJDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)NCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435153 | |

| Record name | AUDA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479413-70-2 | |

| Record name | 12-(3-Adamantan-1-yl-ureido)dodecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479413-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AUDA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。